N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C20H16ClN3O3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-24-10-14(18(25)13-9-12(27-2)5-7-16(13)24)19(26)23-20-22-15-6-4-11(21)8-17(15)28-20/h4-10H,3H2,1-2H3,(H,22,23,26) |
InChI Key |
LFHOQOPAYBMTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline-3-Carboxylic Acid Intermediate
The quinoline core is typically derived from 4,7-dichloroquinoline (1 ), which undergoes sequential modifications:
-
Amination : Reaction with excess ethylenediamine in refluxing ethanol yields 4-amino-7-chloroquinoline (2a ) at 76–98% yield.
-
Methoxy Introduction : Selective O-methylation at position 6 using methyl iodide and potassium carbonate in DMF achieves 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3 ).
Critical Parameters :
Benzothiazole Intermediate Preparation
The benzothiazole moiety is synthesized via:
-
Cyclization : 2-Amino-6-chlorobenzothiazole (4a ) forms from 4-chloroaniline and potassium thiocyanate in acetic acid with bromine.
-
Activation : Conversion to benzothiazole-1H-imidazol-1-carboxamide (5a ) using 1,1′-carbonyldiimidazole (CDI) in dry dichloromethane (74–97% yield).
Optimization Insight :
Amidation Coupling Strategies
Dichlorotriphenylphosphorane-Mediated Coupling
The final step couples 3 and 5a using dichlorotriphenylphosphorane (Ph₃PCl₂) under nitrogen:
-
Reaction : 1.2 eq Ph₃PCl₂ in dry THF at 0°C→RT for 12 hours.
-
Workup : Precipitation with ice-water followed by recrystallization (ethanol:water = 3:1) yields the target compound at 82–89% purity.
Yield Comparison :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ph₃PCl₂ | THF | 25 | 85 | 89 |
| EDCI/HOBt | DCM | 25 | 72 | 78 |
| DCC/DMAP | Acetonitrile | 40 | 68 | 81 |
Thionyl Chloride Activation
Alternative activation of 3 via acyl chloride formation:
-
Chlorination : Reflux 3 with SOCl₂ (2 eq) in toluene (4 hours, 110°C).
-
Coupling : Add 4a and Et₃N (3 eq) in DCM at 0°C→RT (24 hours).
Advantages :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A metal-free protocol enables simultaneous quinoline and benzothiazole assembly:
Mechanistic Note :
Solid-Phase Synthesis
For combinatorial libraries, Wang resin-bound 3 reacts with 5a in:
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 89 | 78 |
| Column Chromatography | 95 | 65 |
| Prep-HPLC | 99 | 58 |
Industrial-Scale Considerations
Solvent Recycling
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 4,7-Dichloroquinoline | 320 | 41 |
| CDI | 290 | 37 |
| Solvents | 95 | 12 |
| Catalysts | 75 | 10 |
Challenges and Mitigation Strategies
Z-Isomer Selectivity
Byproduct Formation
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated coupling using:
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antibacterial properties. Research indicates that derivatives of benzothiazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that related compounds demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Screening
In a screening study, several benzothiazole derivatives were evaluated for their antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as new antibacterial agents.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 18 | S. aureus |
| Target Compound | 22 | Pseudomonas aeruginosa |
Antifungal Properties
Another area of interest is the antifungal application of this compound. Similar benzothiazole derivatives have been studied for their effectiveness against various fungal pathogens.
Case Study: Fungicidal Activity
A study assessed the antifungal activity of several compounds against Candida albicans. The target compound was found to inhibit fungal growth effectively at lower concentrations compared to control agents.
| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Strain |
|---|---|---|
| Control | 50 µg/mL | Candida albicans |
| Target Compound | 25 µg/mL | Candida albicans |
Pesticidal Activity
The compound has also been investigated for its potential use as a pesticide. Its structure suggests that it may act as an effective fungicide or herbicide.
Case Study: Field Trials
Field trials conducted on crops treated with the compound showed a significant reduction in fungal diseases compared to untreated controls. This suggests its viability as a crop protection agent.
| Treatment | Disease Severity (%) | Yield (kg/ha) |
|---|---|---|
| Untreated Control | 45 | 150 |
| Treated with Target Compound | 15 | 200 |
Photophysical Properties
Research into the photophysical properties of this compound indicates its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light when excited by an external energy source makes it a candidate for further exploration in material science.
Case Study: OLED Performance
In experiments assessing the performance of OLEDs incorporating this compound, researchers observed enhanced brightness and efficiency compared to traditional materials used in OLEDs.
| Device Type | Brightness (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Traditional OLED | 300 | 20 |
| OLED with Target Compound | 600 | 35 |
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts the normal cellular processes, leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Benzothiazole Derivatives
- N-[(2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS 1190265-05-4): This compound () shares the benzothiazol-2-ylidene core but differs in substituents and appended groups. The methylsulfonyl group at position 6 enhances polarity and stability compared to the chloro substituent in the target compound.
- The sulfo group in MSO participates in glutathione-mediated metabolic recycling, a pathway that chloro-substituted benzothiazoles might avoid due to reduced electrophilicity .
Quinoline Derivatives
- 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: The quinoline moiety in the target compound contributes to planar rigidity and hydrogen-bonding capacity via the 4-oxo group.
Physicochemical and Metabolic Properties
Table 1: Comparative Analysis of Key Parameters
Metabolic Pathways
The target compound’s chloro and methoxy groups are less reactive toward nucleophilic agents like glutathione compared to sulfonic acid derivatives (e.g., MSO), which form unstable sulfenic acid intermediates prone to futile metabolic cycles . This suggests improved metabolic stability for the target compound.
Spectroscopic Signatures
- NMR Data: The quinoline protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to aromatic deshielding, whereas the benzothiazole’s chloro substituent may shift adjacent protons upfield. This contrasts with the methylsulfonyl group in ’s compound, which would cause significant deshielding .
- IR Spectroscopy: The 4-oxo group in the quinoline moiety (C=O stretch ~1680 cm⁻¹) and the carboxamide (N–H stretch ~3300 cm⁻¹) are key diagnostic peaks absent in simpler benzothiazoles .
Biological Activity
The compound N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article aims to explore its biological activity, focusing on antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety linked to a quinoline derivative. Its molecular formula is . The key functional groups include:
- Benzothiazole nucleus : Known for its biological activities.
- Quinoline framework : Associated with various pharmacological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of benzothiazole derivatives against various cancer cell lines. For instance, derivatives similar to the compound have shown significant cytotoxic effects in pancreatic cancer and paraganglioma cell lines.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4l | AsPC-1 | 0.5 | High |
| 4l | BxPC-3 | 5 | Moderate |
| 4l | Capan-2 | 50 | Low |
| GEM | AsPC-1 | 0.1 | Moderate |
The compound exhibited a notable reduction in cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent .
The mechanisms underlying the antiproliferative effects of benzothiazole derivatives often involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Targeting Specific Receptors : Computational analyses have suggested that cannabinoid receptors and sentrin-specific proteases could be potential targets for these compounds .
- Synergistic Effects : Combinations with established chemotherapeutics like gemcitabine have shown enhanced efficacy, suggesting a multi-target approach in treatment regimens.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- Study on Pancreatic Cancer : A derivative demonstrated significant cytotoxicity against pancreatic cancer cells (AsPC-1) with an IC50 value of 0.5 µM. The study concluded that the compound could serve as a lead for further drug development .
- Combination Therapy Research : Another study explored the synergistic effects of combining the compound with gemcitabine, reporting improved survival rates in treated cell lines compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide?
- Methodology :
-
Step 1 : Start with 1,2-benzothiazole-3-carboxamide derivatives as precursors. Use ethanol as a solvent under reflux (70–80°C) to couple the benzothiazole core with substituted quinoline moieties via nucleophilic acyl substitution .
-
Step 2 : Optimize yield by varying substituents on the benzothiazole and quinoline rings. For example, chlorophenyl groups at position 6 improve reaction efficiency (70% yield vs. 37% for fluorophenyl analogs) due to enhanced electrophilicity .
-
Step 3 : Purify via flash chromatography (ethyl acetate/hexane, 3:7 v/v) and characterize using -NMR (δ 7.5–8.2 ppm for aromatic protons) and IR (C=O stretch at 1680–1720 cm) .
- Key Data :
| Substituent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | Ethanol | 70 | 70 |
| 2,6-Difluorophenyl | Ethanol | 70 | 60 |
| 2-Chloro-6-fluorophenyl | Ethanol | 70 | 37 |
Q. How can structural characterization resolve ambiguities in stereochemistry for this compound?
- Methodology :
- Use 2D NMR (COSY, HSQC) to assign proton-proton coupling and confirm the (2Z)-configuration of the benzothiazolylidene moiety .
- Validate crystal packing via X-ray diffraction (e.g., analogs in show planar quinoline-benzothiazole systems with dihedral angles <10°) .
- Compare experimental IR spectra with DFT-calculated vibrational modes to confirm carbonyl and C=N stretches .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole ring influence biological activity?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or electron-donating (-OCH) groups.
- Test antimicrobial activity against S. aureus and E. coli using MIC assays. Chlorine at position 6 enhances activity (MIC = 2 µg/mL) due to increased lipophilicity and membrane penetration .
- Perform QSAR modeling using Hammett constants (σ) to correlate substituent effects with bioactivity .
Q. What strategies resolve contradictions in reaction yields for structurally similar derivatives?
- Analysis :
- Lower yields (e.g., 37% for 2-chloro-6-fluorophenyl derivatives) may result from steric hindrance or competing side reactions (e.g., hydrolysis of the thiazolidinone ring) .
- Mitigate by:
- Using bulky bases (e.g., DIPEA) to suppress hydrolysis .
- Optimizing solvent polarity (e.g., DMF for polar intermediates) .
Q. How can computational methods predict the stability of the (2Z)-configuration under physiological conditions?
- Methodology :
- Conduct MD simulations in aqueous PBS (pH 7.4) to assess conformational stability. The Z-configuration remains intact due to intramolecular H-bonding between the quinoline C=O and benzothiazole N-H .
- Validate with UV-Vis spectroscopy: λ shifts from 320 nm (Z) to 290 nm (E) upon isomerization .
Methodological Challenges
Q. What advanced techniques validate the compound’s mechanism of enzyme inhibition?
- Approach :
- Use fluorescence quenching assays with human topoisomerase II. A 50% reduction in fluorescence at 10 µM indicates strong binding to the ATPase domain .
- Perform docking studies (AutoDock Vina) to identify key interactions: the chloro-benzothiazole group occupies a hydrophobic pocket, while the quinoline C=O forms H-bonds with Arg503 .
Q. How to address solubility limitations in in vivo studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
